N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide
Overview
Description
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes a butylsulfamoyl group attached to a phenyl ring, and a phenoxypropanamide moiety.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the butylsulfamoyl group: This can be achieved by reacting butylamine with chlorosulfonic acid to form butylsulfonamide.
Attachment to the phenyl ring: The butylsulfonamide is then reacted with a phenyl halide (such as bromobenzene) under basic conditions to form N-[4-(butylsulfamoyl)phenyl]amine.
Formation of the phenoxypropanamide moiety: This involves the reaction of phenol with 2-bromopropionyl chloride to form 2-phenoxypropanoyl chloride.
Final coupling: The N-[4-(butylsulfamoyl)phenyl]amine is then coupled with 2-phenoxypropanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the phenoxypropanamide moiety may interact with other molecular targets, contributing to its overall biological activity.
Comparison with Similar Compounds
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide can be compared with other sulfonamide derivatives:
- N-(4-tert-butylsulfamoyl-phenyl)-acetamide
- N-(4-benzylsulfamoyl-phenyl)-acetamide
- N-(4-diethylsulfamoyl-phenyl)-acetamide
These compounds share a similar sulfonamide structure but differ in their substituents, which can influence their chemical properties and biological activities. This compound is unique due to its specific combination of the butylsulfamoyl group and the phenoxypropanamide moiety, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-4-14-20-26(23,24)18-12-10-16(11-13-18)21-19(22)15(2)25-17-8-6-5-7-9-17/h5-13,15,20H,3-4,14H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSPFYBALGZTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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